N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves the condensation of 2-furoic acid with appropriate amines under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing furan derivatives . The reaction involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or flash chromatography can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell cycle arrest . The activation of pathways like p53-p21CIP1/WAF1 has been observed in certain studies .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with potent analgesic properties.
Nitrofurantoin Analogues: Known for their antibacterial activity.
Furan Carboxanilides: Used as fungicides.
Uniqueness
N-(2-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide stands out due to its unique combination of a furan ring with a benzodiazole moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21N3O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O2/c27-23(21-13-7-17-28-21)24-15-14-22-25-19-11-4-5-12-20(19)26(22)16-6-10-18-8-2-1-3-9-18/h1-13,17H,14-16H2,(H,24,27)/b10-6+ |
InChI Key |
VPBUKTMWYJNTAT-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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